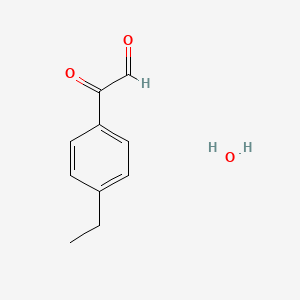

4-Ethylphenylglyoxal hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethylphenylglyoxal hydrate involves several methods, including the use of acetal-protecting groups for carbohydrate thioglycoside donors. This approach allows for the introduction of specific functional groups under mild conditions, showcasing the flexibility in synthesizing complex molecules with desired properties (Crich & Bowers, 2006).

Molecular Structure Analysis

A detailed study on the molecular structure of related compounds provides insights into the vibrational frequencies, molecular geometry, and the impact of different substituents on the overall structure. Quantum chemical calculations, including density functional theory (DFT), play a crucial role in understanding the structural aspects of these molecules (Koparır et al., 2013).

Chemical Reactions and Properties

Compounds structurally similar to 4-Ethylphenylglyoxal hydrate participate in various chemical reactions, such as three-component condensations, showcasing their reactivity and potential for creating functional derivatives with specific characteristics (Andin, 2021).

Physical Properties Analysis

The physical properties of these compounds, including their thermal stability and electronic transitions, have been extensively studied through techniques like Thermogravimetric analysis (TGA) and UV-Visible spectroscopy. These studies provide valuable information on the stability and behavior of the compounds under different conditions (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and NLO characteristics, are crucial for understanding the potential applications of these compounds. Experimental and computational studies, including DFT calculations and Hirshfeld surface analysis, offer insights into the molecular interactions, electronic structure, and potential for non-linear optical applications (Daud et al., 2019).

Applications De Recherche Scientifique

Application 1: Proteomics Research

Application 2: Synthesis of Polysubstituted Pyrroles

- Summary of Application : 4-Ethylphenylglyoxal hydrate is used in the four-component condensation of ethyl acetoacetate, phenylglyoxal hydrate, barbituric acid, and primary amines to obtain polysubstituted pyrroles containing a barbituric acid fragment .

- Methods of Application : The reaction was carried out under reflux in ethanol for 10–15 minutes .

- Results or Outcomes : As a result, polysubstituted pyrroles were isolated in yields of 36–74% .

Application 3: Modification of Amino Acids

- Summary of Application : 4-Ethylphenylglyoxal hydrate has been used as a reagent to modify the amino acid, arginine .

Application 4: Attachment of Chemical Payloads

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylphenylglyoxal hydrate | |

CAS RN |

1171381-90-0 |

Source

|

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)